molecular formula C20H16N2O4S B5853211 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

Cat. No.: B5853211
M. Wt: 380.4 g/mol
InChI Key: DYXHHSKGOUTSLD-FYJGNVAPSA-N
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Description

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate, often involves condensation reactions. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with various applications in organic synthesis.

    Thiophene-3-carboxylic acid: Another thiophene derivative with different substitution patterns and properties.

    2-Aminothiophene: A thiophene derivative with an amino group, used in medicinal chemistry.

Uniqueness

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is unique due to its specific structure, which combines a thiophene ring with a hydrazinylidene and phenylacetyl moiety. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(15-7-2-1-3-8-15)19(24)22-21-13-14-6-4-9-16(12-14)26-20(25)17-10-5-11-27-17/h1-13,18,23H,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHHSKGOUTSLD-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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